
4-chloro-2,3-dihydro-1H-inden-2-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-chloro-2,3-dihydro-1H-inden-2-amine is an organic compound with the molecular formula C9H10ClN It is a derivative of indene, a bicyclic hydrocarbon, and contains a chlorine atom and an amine group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-2,3-dihydro-1H-inden-2-amine typically involves the reaction of 4-chloroindanone with ammonia or an amine under reducing conditions. One common method is the reduction of 4-chloroindanone using a reducing agent such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in an appropriate solvent like tetrahydrofuran (THF) or ethanol. The reaction is usually carried out at room temperature or under reflux conditions to yield the desired amine .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reduction processes using similar reducing agents. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent production .
Analyse Chemischer Reaktionen
Types of Reactions
4-chloro-2,3-dihydro-1H-inden-2-amine undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding imines or nitriles using oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: The compound can be further reduced to form secondary or tertiary amines using stronger reducing agents.
Substitution: The chlorine atom can be substituted with other nucleophiles such as hydroxide ions (OH-) or alkoxide ions (RO-) under basic conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an aqueous or organic solvent.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in tetrahydrofuran (THF) or ethanol.
Substitution: Sodium hydroxide (NaOH) or potassium hydroxide (KOH) in water or alcohol.
Major Products Formed
Oxidation: Formation of imines or nitriles.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of hydroxyl or alkoxy derivatives.
Wissenschaftliche Forschungsanwendungen
4-chloro-2,3-dihydro-1H-inden-2-amine has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 4-chloro-2,3-dihydro-1H-inden-2-amine involves its interaction with specific molecular targets and pathways. The amine group can form hydrogen bonds with biological molecules, influencing their structure and function. The chlorine atom may also participate in halogen bonding, further affecting the compound’s activity. These interactions can modulate various biochemical pathways, leading to the observed biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-chloro-2-methyl-2,3-dihydro-1H-inden-1-amine: Similar structure with a methyl group instead of a hydrogen atom at the 2-position.
4-chloro-2,3-dihydro-1H-inden-1-amine: Similar structure but with the amine group at the 1-position instead of the 2-position.
Uniqueness
4-chloro-2,3-dihydro-1H-inden-2-amine is unique due to its specific substitution pattern, which influences its chemical reactivity and biological activity. The presence of the chlorine atom and the amine group at specific positions allows for unique interactions with molecular targets, distinguishing it from other similar compounds .
Eigenschaften
Molekularformel |
C9H10ClN |
|---|---|
Molekulargewicht |
167.63 g/mol |
IUPAC-Name |
4-chloro-2,3-dihydro-1H-inden-2-amine |
InChI |
InChI=1S/C9H10ClN/c10-9-3-1-2-6-4-7(11)5-8(6)9/h1-3,7H,4-5,11H2 |
InChI-Schlüssel |
KGCCAZYBJASVSZ-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(CC2=C1C=CC=C2Cl)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


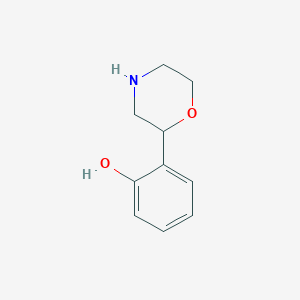
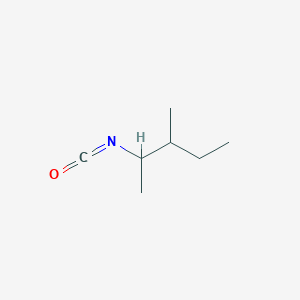
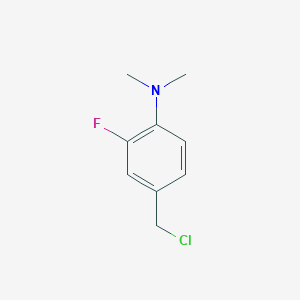
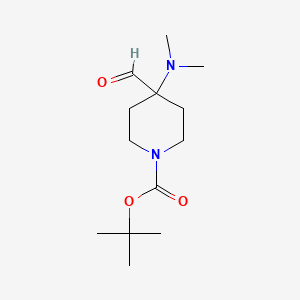
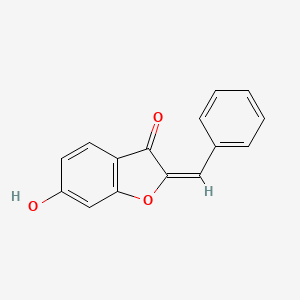
![tert-butyl N-methyl-N-[4-(methylamino)butan-2-yl]carbamate](/img/structure/B13586542.png)
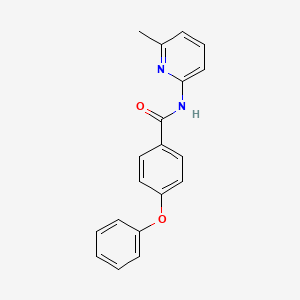

![2-Amino-1-[4-(1-methylethoxy)phenyl]ethanone](/img/structure/B13586551.png)

![5-[3-(Aminomethyl)phenyl]thiophene-2-carbonitrilehydrochloride](/img/structure/B13586554.png)
![3-[4-Chloro-3-(trifluoromethyl)phenyl]-2-oxopropanoic acid](/img/structure/B13586559.png)
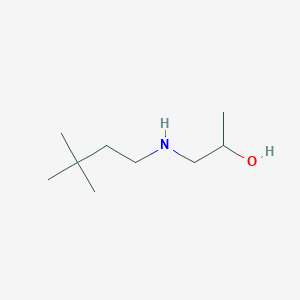
![(2S)-2-[3-(trifluoromethyl)phenyl]propanoicacid](/img/structure/B13586568.png)
